2-(4-Bromo-1H-pyrazol-1-yl)-4-chloro-1,3-thiazole-5-carbaldehyde
Description
Properties
Molecular Formula |
C7H3BrClN3OS |
|---|---|
Molecular Weight |
292.54 g/mol |
IUPAC Name |
2-(4-bromopyrazol-1-yl)-4-chloro-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C7H3BrClN3OS/c8-4-1-10-12(2-4)7-11-6(9)5(3-13)14-7/h1-3H |
InChI Key |
KUGIMDHNVXQHMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1C2=NC(=C(S2)C=O)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Thiazole Core Formation via Hantzsch Cyclocondensation
The 1,3-thiazole scaffold is typically constructed using a Hantzsch-type reaction between a carbothioamide and an α-halocarbonyl compound. For the target molecule, this step requires:
- 4-Chloro-5-formylthiazole as the intermediate, synthesized from:
- Carbothioamide precursor : Likely derived from a substituted thiourea or via thioamidation of a nitrile.
- α-Haloketone : A bromo- or chloro-substituted phenacyl bromide containing a formyl group at the 5-position.
Pyrazole Substitution via Nucleophilic Aromatic Substitution
Introducing the 4-bromo-pyrazole moiety at the 2-position of the thiazole requires selective substitution.
- Key Reagents :
- 4-Bromo-1H-pyrazole : Synthesized via cyclization of hydrazine derivatives with β-keto esters.
- Coupling Conditions : Use Cu(I)-catalyzed Ullmann coupling or Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for C–N bond formation.
- Treat 2-iodo-4-chloro-1,3-thiazole-5-carbaldehyde with 4-bromo-1H-pyrazole, CuI, and 1,10-phenanthroline in DMF at 110°C for 12 hours.
- Isolate via precipitation and recrystallization (Yield: ~50–55%).
Critical Reaction Parameters
| Parameter | Optimal Conditions | Impact on Yield/Selectivity |
|---|---|---|
| Solvent | Acetonitrile, DMF, or THF | Polar aprotic solvents enhance reactivity. |
| Catalyst | CuI (for Ullmann), Pd(PPh₃)₄ (Suzuki) | CuI improves C–N coupling efficiency. |
| Temperature | 60–110°C | Higher temps accelerate cyclization. |
| Stoichiometry | 1.2–1.5 eq pyrazole derivative | Excess reagent drives substitution. |
Challenges and Mitigation Strategies
- Regioselectivity in Pyrazole Substitution :
- Aldehyde Stability :
- Purification Difficulties :
- Employ silica gel chromatography with ethyl acetate/hexane gradients.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-1H-pyrazol-1-yl)-4-chloro-1,3-thiazole-5-carbaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazole derivatives.
Oxidation Reactions: The major product is the corresponding carboxylic acid.
Reduction Reactions: The major product is the corresponding alcohol.
Scientific Research Applications
2-(4-Bromo-1H-pyrazol-1-yl)-4-chloro-1,3-thiazole-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, including inhibitors and antimicrobial agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-1H-pyrazol-1-yl)-4-chloro-1,3-thiazole-5-carbaldehyde is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets such as enzymes or receptors. The presence of both pyrazole and thiazole rings suggests that it may inhibit certain enzymes or disrupt specific biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are best understood through comparison with analogs. Below is a detailed analysis, supported by data from crystallographic, synthetic, and pharmacological studies.
Halogen-Substituted Pyrazole-Thiazole Derivatives
- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (): Structural Differences: Replaces the bromine on pyrazole with chlorine and introduces a triazole ring. This compound exhibits antimicrobial activity, unlike the target compound, which lacks a triazole moiety . Molecular Weight: 509.02 g/mol vs. 375.65 g/mol for the target compound, reflecting the triazole’s contribution .
- 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde (): Structural Differences: Features a benzyl group instead of a thiazole ring. Functional Impact: The absence of the thiazole reduces planarity, as evidenced by a dihedral angle of 74.91° between the pyrazole and chlorophenyl rings.
Thiazole and Pyrazole Carbaldehyde Variants
- 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde (): Structural Differences: Lacks the thiazole ring and bromine substituent; includes methyl groups on the pyrazole. Functional Impact: Methyl groups increase hydrophobicity (logP ~1.8), contrasting with the target compound’s polar aldehyde and halogen substituents.
- 3-Bromo-4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde (): Structural Differences: Substitutes chlorine on thiazole with iodine and adds a methyl group. Molecular weight: 314.91 g/mol vs. 375.65 g/mol for the target compound .
Functional Group Modifications
- 4-Bromo-5-(1-(2-(3-fluorophenyl)hydrazono)ethyl)-2-(methylthio)thiazole (): Structural Differences: Replaces the aldehyde with a methylthio group and adds a hydrazone side chain. Functional Impact: The methylthio group enhances nucleophilicity, while the hydrazone enables chelation, making this compound a ligand in coordination chemistry. No bioactivity reported .
Structural and Pharmacological Data Table
Key Observations
- Halogen Effects : Bromine at the pyrazole 4-position (target compound) vs. chlorine () alters electronic properties (Br: σp = 0.23; Cl: σp = 0.47), influencing reactivity and binding interactions .
- Thiazole Importance : The thiazole ring in the target compound enhances planarity and conjugation, critical for intermolecular interactions (e.g., π-π stacking in crystal packing) .
- Aldehyde Reactivity : The carbaldehyde group enables Schiff base formation, a trait exploited in drug design but absent in methylthio or hydrazone analogs .
Biological Activity
2-(4-Bromo-1H-pyrazol-1-yl)-4-chloro-1,3-thiazole-5-carbaldehyde is a compound that combines a pyrazole moiety with a thiazole structure, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.
Chemical Structure and Properties
The chemical formula for this compound is C7H4BrClN2OS. The presence of the bromine and chlorine atoms in its structure contributes to its reactivity and biological activity.
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies. Below is a summary of its key activities:
Antimicrobial Activity
Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds display minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis . The inhibition of biofilm formation by these derivatives further enhances their potential as antimicrobial agents.
Anticancer Activity
Thiazole-containing compounds have been investigated for their anticancer properties. The structure–activity relationship (SAR) studies indicate that modifications to the thiazole ring can enhance cytotoxicity against various cancer cell lines. For example, compounds with electron-withdrawing groups like chlorine at specific positions have shown promising anticancer activity .
In vitro studies have revealed that certain thiazole derivatives exhibit IC50 values in the range of 1.61 to 2.0 µg/mL against cancer cell lines, suggesting that this compound may possess similar properties .
The biological mechanisms underlying the activities of this compound are still under investigation. However, it is believed that the interaction between the bromine and chlorine substituents and biological targets plays a crucial role in its activity. For instance, molecular docking studies suggest favorable binding interactions with specific proteins involved in microbial resistance and cancer cell proliferation .
Case Studies
Several case studies highlight the effectiveness of pyrazole and thiazole derivatives in clinical settings:
- Antimicrobial Efficacy : A study involving multiple pyrazole derivatives indicated that compounds similar to this compound significantly inhibited bacterial growth compared to standard antibiotics .
- Cancer Research : In a series of experiments evaluating thiazole derivatives against human cancer cell lines, compounds with structural similarities to our compound demonstrated potent cytotoxic effects, leading to ongoing investigations into their therapeutic potential .
Data Table: Biological Activities
| Activity | Details |
|---|---|
| Antimicrobial | MIC values: 0.22 - 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis |
| Anticancer | IC50 values: 1.61 - 2.0 µg/mL against various cancer cell lines |
| Mechanism of Action | Binding interactions with proteins involved in microbial resistance and cancer proliferation |
Q & A
Q. What are the established synthetic routes for 2-(4-Bromo-1H-pyrazol-1-yl)-4-chloro-1,3-thiazole-5-carbaldehyde?
The compound is typically synthesized via multi-step protocols involving:
- Vilsmeier-Haack Reaction : Used to introduce the aldehyde group on the pyrazole-thiazole backbone. For example, 3-methyl-1-aryl-1H-pyrazol-5(4H)-one derivatives can undergo formylation under Vilsmeier conditions (POCl₃/DMF) .
- Oxidation Steps : Secondary alcohol intermediates (e.g., [3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazol-5-yl]methanol) are oxidized to aldehydes using reagents like PCC (pyridinium chlorochromate) in DMF .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the final product .
Key Reagents and Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Formylation | POCl₃, DMF, 0–5°C → RT | 60–75% | |
| Oxidation | PCC (3 eq.), DMF, 3h | 72% |
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Data Collection : Bruker SMART APEX CCD area-detector diffractometer with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : SHELX programs (e.g., SHELXL for structure solution, SHELXS for refinement) are used. Hydrogen atoms are placed geometrically and refined with riding models .
- Structural Insights : Dihedral angles between aromatic rings (e.g., pyrazole-thiazole vs. bromophenyl) provide conformational data relevant to intermolecular interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields in multi-step protocols?
- Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates. For oxidation steps, DMF improves PCC efficiency .
- Catalyst Screening : Testing alternatives to PCC (e.g., Swern oxidation) may reduce side reactions.
- Temperature Control : Low temperatures (0–5°C) during formylation minimize decomposition .
- Real-Time Monitoring : TLC or HPLC tracks reaction progress to terminate at optimal conversion .
Q. What analytical strategies resolve contradictions in reported biological activities of pyrazole-thiazole hybrids?
Discrepancies in bioactivity data (e.g., antimicrobial vs. inactive results) require:
- Structural Validation : Ensure compound purity via NMR (¹H/¹³C), HRMS, and SCXRD to rule out impurities .
- Assay Standardization : Use consistent cell lines (e.g., HeLa for anticancer screening) and controls. For example, a study found the title compound inactive against MCF-7 cells despite structural similarity to active analogs .
- SAR Studies : Systematically modify substituents (e.g., replacing Br with Cl) to isolate pharmacophores. Pyrazole ring planarity and thiazole electronegativity strongly influence target binding .
Q. How do crystallographic parameters inform intermolecular interactions and stability?
SCXRD data reveal:
- Packing Interactions : Offset π-π stacking between pyrazole and thiazole rings stabilizes the lattice. Halogen bonds (C–Br⋯O) further contribute .
- Torsional Angles : The pyrazole-thiazole dihedral angle (3.29°) indicates near-coplanarity, enhancing conjugation and electronic delocalization .
- Thermal Stability : High-resolution data (R factor = 0.036) validate minimal disorder, suggesting robust crystalline stability under ambient conditions .
Methodological Considerations
- Contradiction Analysis : When conflicting bioactivity arises, cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based) and computational docking to identify false positives .
- Synthetic Troubleshooting : Low yields in oxidation steps may stem from over-oxidation; reducing PCC equivalents or switching to Dess-Martin periodinane can mitigate this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
